molecular formula C19H13BrFNO5S B305731 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

Katalognummer B305731
Molekulargewicht: 466.3 g/mol
InChI-Schlüssel: FHFIEFIJJDWDCA-LZYBPNLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is also known as BFT, and it is a thiazolidine derivative that has shown promising results in various studies.

Wissenschaftliche Forschungsanwendungen

2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid has been studied for its potential applications in various biomedical research fields. One of the primary applications is in cancer research, where BFT has shown promising results in inhibiting the growth of cancer cells. BFT has also been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity in animal models. Additionally, BFT has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects.

Wirkmechanismus

The exact mechanism of action of 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is not fully understood. However, studies have shown that BFT inhibits the activity of various enzymes that are involved in cellular processes such as cell division and apoptosis. BFT has also been shown to activate certain signaling pathways that are involved in regulating cellular metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid has various biochemical and physiological effects. BFT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell division. BFT has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Additionally, BFT has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid in lab experiments is its potential to inhibit the growth of cancer cells and improve insulin sensitivity. However, there are also some limitations to using BFT in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize the compound for specific applications. Additionally, BFT may have off-target effects that could complicate experimental results.

Zukünftige Richtungen

There are several future directions for research on 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid. One direction is to further investigate the mechanism of action of BFT, which could lead to the development of more specific and effective compounds. Another direction is to explore the potential use of BFT in combination with other compounds for the treatment of cancer and other diseases. Additionally, research could focus on optimizing the synthesis method of BFT to improve its yield and purity. Finally, future research could explore the potential use of BFT in clinical trials to evaluate its safety and efficacy in humans.

Synthesemethoden

The synthesis of 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 4-fluorobenzaldehyde and thiosemicarbazide, which leads to the formation of 4-(4-fluorobenzylidene)thiosemicarbazide. This compound is then reacted with 2-bromo-4-(2-hydroxyethoxy)phenol to form 2-[2-bromo-4-[(E)-[4-(4-fluorobenzylideneamino)-2,4-dioxothiazolidin-5-ylidene]methyl]phenoxy]acetic acid. The final product, 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid, is obtained by reacting the previous compound with sodium hydroxide.

Eigenschaften

Produktname

2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

Molekularformel

C19H13BrFNO5S

Molekulargewicht

466.3 g/mol

IUPAC-Name

2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C19H13BrFNO5S/c20-14-7-12(3-6-15(14)27-10-17(23)24)8-16-18(25)22(19(26)28-16)9-11-1-4-13(21)5-2-11/h1-8H,9-10H2,(H,23,24)/b16-8+

InChI-Schlüssel

FHFIEFIJJDWDCA-LZYBPNLTSA-N

Isomerische SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)O)Br)/SC2=O)F

SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)SC2=O)F

Kanonische SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)SC2=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.